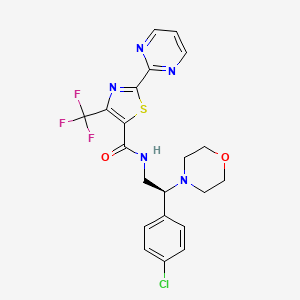

Lu AF27139

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H19ClF3N5O2S |

|---|---|

Molecular Weight |

497.9 g/mol |

IUPAC Name |

N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H19ClF3N5O2S/c22-14-4-2-13(3-5-14)15(30-8-10-32-11-9-30)12-28-19(31)16-17(21(23,24)25)29-20(33-16)18-26-6-1-7-27-18/h1-7,15H,8-12H2,(H,28,31)/t15-/m1/s1 |

InChI Key |

FGPQIEDRTXLBES-OAHLLOKOSA-N |

Isomeric SMILES |

C1COCCN1[C@H](CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lu AF27139: A Technical Guide to its Mechanism of Action in Microglia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AF27139 is a potent, selective, and centrally-penetrant antagonist of the P2X7 receptor (P2X7R), a key modulator of neuroinflammation. In microglia, the resident immune cells of the central nervous system (CNS), the P2X7R plays a critical role in initiating and propagating inflammatory cascades in response to danger signals such as extracellular ATP. This document provides an in-depth technical overview of the mechanism of action of this compound in microglia, summarizing its pharmacological properties, detailing the signaling pathways it modulates, and providing representative experimental protocols for its characterization.

Introduction

Microglial activation is a hallmark of various neurological and psychiatric disorders, including chronic pain, neurodegenerative diseases, and mood disorders. The P2X7 receptor, an ATP-gated ion channel, is expressed on the surface of microglia and becomes activated under pathological conditions where high concentrations of ATP are released from damaged cells. Activation of the P2X7R triggers a cascade of intracellular events leading to the production and release of pro-inflammatory cytokines and other inflammatory mediators. This compound represents a promising therapeutic agent by virtue of its ability to potently and selectively block this key inflammatory pathway in microglia.

Pharmacological Profile of this compound

This compound exhibits high affinity and potency for the P2X7 receptor across multiple species, including human, rat, and mouse. Its favorable pharmacokinetic properties, including oral bioavailability and CNS permeability, make it a valuable tool for both in vitro and in vivo studies of P2X7R function.

Table 1: In Vitro Potency and Affinity of this compound

| Parameter | Species | Cell Type/System | Value | Reference(s) |

| IC₅₀ | Human | P2X7 Receptor | 12 nM | [1] |

| Rat | P2X7 Receptor | 2.4 nM | [1] | |

| Rat | Primary Cortical Microglia (LPS-primed, BzATP-induced IL-1β release) | 38 ± 19 nM | [2] | |

| Mouse | Primary Cortical Microglia (LPS-primed, BzATP-induced IL-1β release) | 26 ± 6 nM | [2] | |

| Human | THP-1 Cells (LPS-primed, BzATP-induced IL-1β release) | 38 ± 2.5 nM | [2] | |

| Rat | HEK293 cells transfected with rP2X7R (BzATP-induced current) | 66 nM | [2] | |

| Kᵢ | Mouse | P2X7 Receptor | 22 nM | [1] |

| Human | P2X7 Receptor | 54 nM | [1] | |

| Rat | P2X7 Receptor | 13 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dose Range | Reference(s) |

| Rat (CFA-induced inflammatory pain) | Dose-dependent reversal of mechanical hypersensitivity | 3-30 mg/kg, p.o. | [3] |

| Rat (TNBS-induced visceral pain) | Reversal of colonic hypersensitivity | 10-100 mg/kg, p.o. | [3] |

| Rat (TNBS-induced visceral pain) | Prevention of increased spinal cord and brain levels of PGE₂, LTB₄, PGF₂α, and TXB₂ | 10-100 mg/kg, p.o. | [4] |

Mechanism of Action: Signaling Pathways in Microglia

The primary mechanism of action of this compound in microglia is the competitive antagonism of the P2X7 receptor. By binding to the receptor, this compound prevents the conformational changes induced by extracellular ATP, thereby blocking downstream signaling cascades that lead to microglial activation and the release of inflammatory mediators.

The P2X7R-NLRP3 Inflammasome Axis

A major pathway initiated by P2X7R activation is the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[5][6] This multi-protein complex is crucial for the maturation of the pro-inflammatory cytokines IL-1β and IL-18.

The sequence of events is as follows:

-

ATP Binding and Channel Opening: High concentrations of extracellular ATP bind to the P2X7R on microglia.

-

Ion Flux: This leads to the opening of the P2X7R channel, causing an influx of Ca²⁺ and an efflux of K⁺.[7]

-

NLRP3 Inflammasome Assembly: The resulting low intracellular K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[6]

-

Caspase-1 Activation: Pro-caspase-1 is cleaved into its active form, caspase-1.

-

Cytokine Maturation and Release: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the microglia.[5]

This compound blocks the initial step of ATP binding, thereby preventing all subsequent events in this pathway.

NF-κB and MAPK Signaling

P2X7R activation also stimulates other pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (e.g., p38 and ERK1/2).[7]

-

NF-κB Activation: Activation of NF-κB leads to its translocation to the nucleus, where it upregulates the transcription of genes encoding pro-inflammatory proteins, including pro-IL-1β, TNF-α, and COX-2.[8] This serves as a "priming" signal for the inflammasome.

-

MAPK Activation: The p38 and ERK1/2 MAPK pathways are also activated downstream of the P2X7R and contribute to the production of various inflammatory mediators.[7]

By blocking the P2X7R, this compound prevents the activation of these transcription factors and kinases, leading to a broad anti-inflammatory effect.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound in microglial cells.

In Vitro Microglial IL-1β Release Assay

This assay is a standard method to quantify the inhibitory effect of compounds on P2X7R-mediated inflammasome activation in microglia.

Methodology:

-

Cell Culture: Primary microglia are isolated from neonatal rat or mouse cortices. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells. Cells are cultured in appropriate media until they reach a suitable confluency.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Priming (Signal 1): The cell culture medium is replaced with fresh medium containing a priming agent, typically lipopolysaccharide (LPS) (e.g., 1 µg/mL). The cells are incubated for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Antagonist Treatment: Following priming, the medium is removed, and cells are washed. Fresh medium containing various concentrations of this compound or vehicle control is added, and the cells are pre-incubated for 30-60 minutes.

-

P2X7R Stimulation (Signal 2): The P2X7R agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), is added to each well (final concentration e.g., 300 µM) to stimulate the P2X7R. The plates are incubated for 30-60 minutes.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

IL-1β Quantification: The concentration of mature IL-1β in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as a percentage of the control (BzATP stimulation without antagonist). An IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Model of Neuroinflammation and Pain

This protocol describes a general workflow for evaluating the efficacy of this compound in a rat model of visceral pain induced by trinitrobenzenesulfonic acid (TNBS).

Methodology:

-

Induction of Visceral Hypersensitivity: Male Sprague-Dawley rats are anesthetized, and TNBS is instilled into the colon to induce inflammation and visceral hypersensitivity. A sham group receives a saline instillation.

-

Drug Administration: Several days after TNBS instillation, when hypersensitivity is established, rats are orally administered this compound (e.g., 10-100 mg/kg) or vehicle.

-

Assessment of Visceral Sensitivity: Visceral sensitivity is measured by quantifying the visceromotor response to colorectal distension using inflatable balloons. The pressure or volume required to elicit a response is recorded.

-

Tissue Collection and Analysis: Following behavioral testing, animals are euthanized, and brain and spinal cord tissues are collected.

-

Biomarker Analysis: Tissues are processed to measure the levels of pro-inflammatory mediators such as prostaglandins (PGE₂) and leukotrienes (LTB₄) using techniques like liquid chromatography-mass spectrometry (LC-MS) or specific immunoassays.

Conclusion

This compound is a highly potent and selective P2X7 receptor antagonist that effectively suppresses microglial activation. Its mechanism of action involves the blockade of ATP-gated ion channel function, leading to the inhibition of the NLRP3 inflammasome, NF-κB, and MAPK signaling pathways. This, in turn, prevents the release of key pro-inflammatory cytokines like IL-1β and other inflammatory mediators. The robust preclinical data, supported by clear in vitro and in vivo pharmacological effects, establish this compound as a valuable pharmacological tool and a potential therapeutic candidate for CNS disorders driven by neuroinflammation.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of P2X7 receptor and NLRP3 inflammasome assembly in hippocampal glial cells mediates chronic stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of microglial P2X7 receptor in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lu AF27139 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Lu AF27139, a potent and selective P2X7 receptor antagonist, for its application in neuroinflammation research. It covers the compound's mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Introduction to this compound

This compound is a novel, orally active, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel predominantly expressed on microglia in the CNS.[3][4] Under pathological conditions, such as injury or disease, high concentrations of extracellular ATP are released, leading to the activation of P2X7R.[4] This activation is a critical step in initiating and sustaining neuroinflammatory responses, making P2X7R a significant therapeutic target for various CNS diseases, including neurodegenerative disorders.[3][5] this compound's favorable characteristics, including high potency across multiple species (human, rat, mouse), oral bioavailability, and ability to cross the blood-brain barrier, make it a valuable tool for preclinical research into the role of P2X7R in neuroinflammation.[2][5]

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects by selectively blocking the P2X7 receptor. In the context of neuroinflammation, the activation of P2X7R on microglia by high levels of extracellular ATP triggers a cascade of downstream events:

-

Ion Flux: P2X7R activation leads to a rapid influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions.[6]

-

NLRP3 Inflammasome Activation: The drop in intracellular potassium concentration is a key trigger for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[7][8]

-

Caspase-1 Activation: The assembled inflammasome complex activates caspase-1.[9][10]

-

Cytokine Release: Activated caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell, propagating the inflammatory cascade.[9][11]

By antagonizing P2X7R, this compound inhibits these initial ion fluxes, thereby preventing NLRP3 inflammasome activation and the subsequent release of potent inflammatory mediators like IL-1β.[1][12]

Quantitative Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound [1][13]

| Parameter | Species | Value (nM) |

| IC₅₀ | Human | 12 |

| Rat | 2.4 | |

| Kᵢ | Human | 54 |

| Rat | 13 | |

| Mouse | 22 | |

| IC₅₀ (IL-1β Release) | THP-1 cells (human) | 38 |

| Rat Primary Microglia | 38 | |

| Mouse Primary Microglia | 26 |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: Pharmacokinetic Profile of this compound in Rat [2]

| Parameter | Value |

| Oral Bioavailability | High |

| Clearance | 0.79 L/(h·kg) |

| CNS Permeability | Good |

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and a typical experimental workflow are provided below to clarify the compound's mechanism and its application in research.

Experimental Protocols

This section outlines a generalized protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. This model is widely used because LPS, a component of Gram-negative bacteria, is a potent activator of the innate immune system and reliably induces a neuroinflammatory state.[14][15][16]

Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines (e.g., IL-1β) in the CNS following an inflammatory challenge.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO in saline, to be optimized)[17]

-

Lipopolysaccharide (LPS)

-

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), a potent P2X7R agonist[5][11]

-

C57BL/6 mice

-

Standard laboratory equipment for oral gavage, injections, tissue homogenization, and ELISA.

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize male C57BL/6 mice for at least one week under standard housing conditions.[17]

-

Randomly assign mice to experimental groups (e.g., n=8-10 per group):

-

Group 1: Vehicle + Saline challenge

-

Group 2: Vehicle + LPS/BzATP challenge

-

Group 3: this compound (low dose) + LPS/BzATP challenge

-

Group 4: this compound (high dose) + LPS/BzATP challenge

-

-

-

Drug Administration (Prophylactic Dosing):

-

Prepare this compound in the appropriate vehicle.

-

Administer this compound or vehicle via oral gavage (p.o.). Doses can be selected based on previous studies (e.g., 3, 10, 100 mg/kg).[1][18]

-

Administration should occur 30-60 minutes prior to the inflammatory challenge to ensure adequate absorption and distribution to the CNS.[17]

-

-

Induction of Neuroinflammation:

-

This is a two-step process to mimic the priming (Signal 1) and activation (Signal 2) of the NLRP3 inflammasome.[7][10]

-

Priming (Signal 1): Administer LPS via intraperitoneal (i.p.) injection to upregulate the expression of pro-IL-1β and NLRP3 components.[2][19]

-

Activation (Signal 2): After a set time following LPS administration (e.g., 2-4 hours), administer BzATP via intracerebroventricular (icv) injection to specifically activate P2X7R and trigger inflammasome assembly and IL-1β release.[1][2]

-

-

Sample Collection:

-

At a predetermined time point after the BzATP challenge (e.g., 1-2 hours), humanely euthanize the mice.

-

Rapidly dissect specific brain regions of interest, such as the frontal cortex or hippocampus.[1]

-

Immediately freeze samples on dry ice and store them at -80°C until analysis.

-

-

Biochemical Analysis:

-

Homogenize brain tissue samples in appropriate lysis buffers.

-

Measure the concentration of mature IL-1β in the tissue homogenates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize cytokine levels to the total protein concentration in each sample.

-

-

Data Analysis:

-

Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups.

-

A significant reduction in IL-1β levels in the this compound-treated groups compared to the vehicle-treated challenge group would indicate target engagement and efficacy.

-

Conclusion

This compound is a well-characterized, potent, and CNS-penetrant P2X7R antagonist.[2] Its ability to inhibit the P2X7R-NLRP3 inflammasome axis makes it an invaluable pharmacological tool for investigating the role of neuroinflammation in a wide range of CNS disorders.[1][12] The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust preclinical studies utilizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 11. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Immunomart [immunomart.com]

- 14. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Lu AF27139: A Technical Guide for its Application as a CNS Tool Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF27139 is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor (P2X7R) with the ability to penetrate the central nervous system (CNS).[1][2] These characteristics make it an invaluable tool for investigating the role of the P2X7 receptor in a variety of CNS disorders. The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation, primarily through its expression on microglia.[3][4] Activation of the P2X7R is implicated in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and the activation of the NLRP3 inflammasome, processes that are central to the pathology of numerous neurological and psychiatric conditions. This guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its use in preclinical models of CNS disorders, and the underlying signaling pathways it modulates.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

| Species | Assay | Potency (IC50/Ki) | Reference |

| Human | P2X7R Antagonism | IC50: 12 nM | [1] |

| Human | P2X7R Antagonism | Ki: 54 nM | [1] |

| Rat | P2X7R Antagonism | IC50: 2.4 nM | [1] |

| Rat | P2X7R Antagonism | Ki: 13 nM | [1] |

| Mouse | P2X7R Antagonism | Ki: 22 nM | [1] |

| Rat Primary Cortical Microglia | LPS-primed, BzATP-induced IL-1β release | IC50: 38 ± 19 nM | [1] |

| Mouse Primary Cortical Microglia | LPS-primed, BzATP-induced IL-1β release | IC50: 26 ± 6 nM | [1] |

| THP-1 cells | LPS-primed, BzATP-induced IL-1β release | IC50: 38 ± 2.5 nM | [1] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Administration Route | Oral (p.o.) | [1] |

| CNS Penetrant | Yes | [1] |

| Clearance | 0.79 L/(h·kg) | [1][5][6][7][8] |

Experimental Protocols

Detailed methodologies for key in vivo experiments utilizing this compound are provided below.

CFA-Induced Inflammatory Pain Model in Rats

This model is used to assess the efficacy of compounds against inflammatory pain and mechanical hyperalgesia.

Materials:

-

Male Sprague-Dawley rats (280-300g)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for this compound

-

Paw pressure analgesymeter (e.g., Randall-Selitto test) or electronic von Frey apparatus

Procedure:

-

Baseline Measurement: Acclimate the rats to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimulation for both hind paws.

-

Induction of Inflammation: Administer a subcutaneous injection of CFA (e.g., 1 mg/ml) into the plantar surface of one hind paw. The contralateral paw can serve as a control.

-

Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal threshold to confirm the development of mechanical hyperalgesia.

-

Drug Administration: Administer this compound orally at the desired doses (e.g., 3-30 mg/kg). Administer vehicle to the control group.

-

Efficacy Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, and 4 hours) to evaluate the anti-hyperalgesic effect of this compound.

TNBS-Induced Visceral Hypersensitivity Model in Rats

This model is employed to study visceral pain, a common symptom in disorders like irritable bowel syndrome (IBS).

Materials:

-

Male Sprague-Dawley rats

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS)

-

Ethanol

-

This compound

-

Vehicle for this compound

-

Colorectal distension apparatus (barostat)

Procedure:

-

Induction of Colitis: Anesthetize the rats and instill a solution of TNBS in ethanol (e.g., 50 mg/kg TNBS) into the colon via a catheter.[6]

-

Recovery: Allow the rats to recover for a period of time (e.g., 7 days) to allow the acute inflammation to subside and visceral hypersensitivity to develop.

-

Baseline Measurement: Measure the baseline visceral sensitivity by assessing the abdominal withdrawal reflex in response to graded colorectal distension.

-

Drug Administration: Orally administer this compound at the desired doses (e.g., 10-100 mg/kg) or vehicle to the control group.[6]

-

Efficacy Assessment: At various time points after drug administration, repeat the colorectal distension procedure and measure the visceromotor response to determine the effect of this compound on visceral hypersensitivity.[6]

In Vivo Microdialysis for CNS IL-1β Measurement

This technique allows for the in vivo sampling and measurement of cytokines like IL-1β in specific brain regions, providing direct evidence of target engagement in the CNS.

Materials:

-

Rats with stereotaxically implanted guide cannulae targeting the brain region of interest (e.g., prefrontal cortex)

-

Microdialysis probes (with a high molecular weight cut-off membrane)

-

Perfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

Lipopolysaccharide (LPS) and BzATP (a P2X7R agonist)

-

This compound

-

ELISA or other sensitive immunoassay kits for IL-1β

Procedure:

-

Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Baseline Collection: Perfuse the probe with aCSF at a low flow rate and collect dialysate samples to establish baseline IL-1β levels.

-

Priming and Stimulation: To induce IL-1β release, prime the animals with an intracerebroventricular (i.c.v.) or systemic injection of LPS, followed by a local or systemic administration of the P2X7R agonist BzATP.

-

Drug Administration: Administer this compound systemically prior to the BzATP challenge.

-

Sample Collection and Analysis: Continue to collect dialysate fractions and analyze the concentration of IL-1β in each fraction using a highly sensitive immunoassay to determine the effect of this compound on BzATP-induced IL-1β release in the brain.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows relevant to the action of this compound.

Caption: P2X7R signaling pathway in microglia and its inhibition by this compound.

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Caption: Experimental workflow for the TNBS-induced visceral hypersensitivity model.

Conclusion

This compound is a well-characterized and potent P2X7 receptor antagonist with excellent properties for in vivo research in the CNS. Its ability to be administered orally and effectively cross the blood-brain barrier makes it a superior tool for dissecting the complex role of P2X7R-mediated neuroinflammation in a wide range of neurological and psychiatric disorders. The data and protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies, ultimately advancing our understanding of CNS pathologies and aiding in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Measurement of CFA-induced hyperalgesia and morphine-induced analgesia in rats: dorsal vs plantar mechanical stimulation of the hindpaw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of Lu AF27139: A P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Lu AF27139, a novel, potent, and central nervous system (CNS) penetrant antagonist of the P2X7 receptor. The data herein summarizes its pharmacological activity, efficacy in rodent models of pain and inflammation, and its mechanism of action.

Core Mechanism of Action

This compound is a highly selective and potent antagonist of the P2X7 receptor, with activity observed at rat, mouse, and human orthologs. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory signaling cascades. Its activation on immune cells, such as microglia and macrophages, leads to the release of pro-inflammatory cytokines and other mediators. This compound exerts its therapeutic effects by blocking this receptor, thereby attenuating neuroinflammation and pain signaling.

Preclinical Efficacy

The efficacy of this compound has been demonstrated in established rodent models of inflammatory and visceral pain.

Inflammatory Pain Model

In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) injection in the rat hindpaw, oral administration of this compound produced a dose-dependent reversal of mechanical hyperalgesia.[1][2][3][4] This indicates a significant analgesic effect in the context of peripheral inflammation.

Visceral Pain Model

In a rat model of visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS), this compound also demonstrated significant efficacy.[1][2][3] Oral administration of the compound reversed the colonic hypersensitivity, suggesting its potential in treating visceral pain conditions.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Pharmacokinetic Parameter | Value (in rats) | Reference |

| Clearance | 0.79 L/(h·kg) | [5] |

| Oral Bioavailability | High | [5] |

| CNS Permeability | Good | [5] |

| Efficacy in CFA-Induced Inflammatory Pain Model (Rats) | Dosage (p.o.) | Effect | Reference |

| This compound | 3-30 mg/kg | Dose-dependent reversal of mechanical hyperalgesia | [1][2][3][4] |

| Efficacy in TNBS-Induced Visceral Hypersensitivity Model (Rats) | Dosage (p.o.) | Effect | Reference |

| This compound | 10-100 mg/kg | Reversal of colonic hypersensitivity | [1][3] |

| Effect on Pro-inflammatory Mediators in TNBS Model (Rats) | Dosage of this compound | Effect | Reference |

| Spinal and Brain PGE2 and LTB4 | 10-100 mg/kg | Prevention of TNBS-induced increase | [1][3][6] |

| Brain PGF2α and TXB2 | 10-100 mg/kg | Prevention of TNBS-induced increase | [1][3][6] |

Experimental Protocols

CFA-Induced Inflammatory Hyperalgesia in Rats

-

Induction: Male Sprague Dawley rats receive an intraplantar injection of Complete Freund's Adjuvant (CFA) into the hindpaw to induce a localized inflammatory response.

-

Assessment of Hyperalgesia: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after CFA injection.

-

Drug Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg.

-

Efficacy Measurement: The reversal of mechanical hyperalgesia is measured at various time points after drug administration and compared to a vehicle-treated control group.

TNBS-Induced Visceral Hypersensitivity in Rats

-

Induction: Visceral hypersensitivity is induced by intracolonic administration of trinitrobenzene sulfonic acid (TNBS).

-

Assessment of Hypersensitivity: Colorectal distension threshold is measured as an index of visceral sensitivity. This is done by inserting a balloon into the distal colon and inflating it until a visceral motor response is observed.

-

Drug Administration: this compound is administered orally at doses ranging from 10 to 100 mg/kg.

-

Efficacy Measurement: The colorectal distension threshold is measured at different time points post-drug administration to assess the reversal of visceral hypersensitivity.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound in blocking P2X7R-mediated inflammation.

Caption: Generalized experimental workflow for preclinical testing of this compound.

Safety and Tolerability

Preclinical studies have shown that this compound is well-tolerated in rodents.[1][3][6] No significant effects on motor function or coordination were observed at doses up to 300 mg/kg in rats, as assessed by the rotarod test.[1][3][6] Furthermore, standard in vitro and in vivo toxicity studies revealed no significant adverse effects.[7][5]

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for inflammatory and visceral pain. Its potent and selective antagonism of the P2X7 receptor, coupled with favorable pharmacokinetic properties including CNS penetration, and a good safety profile, make it a compelling candidate for further clinical development. The compound effectively mitigates pain behaviors in relevant animal models by attenuating central and peripheral inflammatory signaling pathways.

References

- 1. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Lu AF27139: A Technical Overview of a Novel P2X7 Receptor Antagonist for CNS Disorders

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Lu AF27139 is a novel, potent, and selective antagonist of the P2X7 receptor (P2X7R) with excellent central nervous system (CNS) permeability.[1][2] Developed to address the need for better preclinical tools to study the role of P2X7R in CNS diseases, this compound exhibits favorable pharmacokinetic properties and efficacy in rodent models of neuroinflammation and pain.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound.

Discovery and Rationale

The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation. Its activation on microglia, the resident immune cells of the CNS, triggers the release of pro-inflammatory cytokines such as IL-1β, contributing to the pathology of various neurological and psychiatric disorders. The development of CNS-penetrant P2X7R antagonists has been a significant challenge. This compound was identified through a drug discovery program aimed at identifying potent and selective P2X7R antagonists with suitable properties for in vivo studies in rodent models of CNS disorders.[1][2]

Molecular Pharmacology and In Vitro Characterization

This compound demonstrates high potency and selectivity for human, rat, and mouse P2X7 receptors.[1][2] Its in vitro pharmacological profile has been extensively characterized using various cell-based assays.

Table 1: In Vitro Potency of this compound against P2X7 Receptors

| Species | Assay Type | Agonist | IC50 (nM) |

| Human | FLIPR | BzATP | 1.3 |

| Rat | FLIPR | BzATP | 2.1 |

| Mouse | FLIPR | BzATP | 3.4 |

| Rat | Electrophysiology | BzATP | 66 |

Data sourced from Hopper et al., J. Med. Chem. 2021.[7]

Experimental Protocol: FLIPR Assay

The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably transfected with either human, rat, or mouse P2X7R.[7]

-

Cell Culture: HEK293 cells expressing the P2X7R of interest are cultured in appropriate media and seeded into 384-well plates.

-

Compound Incubation: Cells are preincubated with varying concentrations of this compound.

-

Agonist Stimulation: An EC80 concentration of the P2X7R agonist, 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP), is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescent calcium indicator dye.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

Synthesis of this compound

The chemical structure of this compound is presented below. The synthesis involves a multi-step process culminating in the coupling of a key thiazole carboxylic acid intermediate with a chiral diamine.[8]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

A detailed synthetic scheme is outlined in the work by Hopper et al.[8] The key final step involves the amide coupling of thiazole carboxylic acid F with the chiral diamine K .

-

Resolution of Racemic Diamine: The racemic diamine J is resolved using N-acetyl-L-leucine in a mixture of acetonitrile and water to yield the (S)-enantiomer K with high enantiomeric excess (>97% ee).[8]

-

Amide Coupling: The chiral diamine K is then coupled with the thiazole carboxylic acid intermediate F to afford this compound.[8] The overall yield from the initial starting materials is 14%, with a final purity of 99% (UV) and >97% ee.[8]

Pharmacokinetics and CNS Penetration

A critical attribute of this compound is its favorable pharmacokinetic profile and ability to penetrate the central nervous system.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Value | Units |

| Bioavailability | p.o. | High | - |

| Clearance | i.v. | 0.79 | L/(h·kg) |

| CNS Permeability | - | Good | - |

Data sourced from Hopper et al., J. Med. Chem. 2021 and Rasmussen et al., Purinergic Signal. 2022.[1][2][9]

Experimental Protocol: Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in rats following intravenous (i.v.) and oral (p.o.) administration of this compound.

-

Dosing: A cohort of rats receives a single i.v. dose, while another receives a single p.o. dose of this compound.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Bioanalysis: Plasma concentrations of this compound are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using standard non-compartmental analysis.

In Vivo Efficacy

This compound has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, highlighting its potential for treating CNS disorders with a neuroinflammatory component.

P2X7R Signaling Pathway in Neuroinflammation

Caption: P2X7R-mediated inflammasome activation and its inhibition by this compound.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Visceral Pain

| Treatment | Dose (mg/kg, p.o.) | Effect on Colonic Hypersensitivity |

| This compound | 10-100 | Reversal |

| U-50,488H (κ-opioid agonist) | 3 (s.c.) | Reversal |

Data sourced from Rasmussen et al., Purinergic Signal. 2022.[3][5][6]

Experimental Workflow for In Vivo Pain Model

Caption: Experimental workflow for assessing the efficacy of this compound in a rat model of visceral pain.

Experimental Protocol: CFA-Induced Inflammatory Pain Model

This compound has also been shown to be effective in a model of inflammatory pain.[5]

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the hindpaw of rats to induce a robust inflammatory response and mechanical hyperalgesia.[3][5]

-

Drug Administration: this compound is administered orally at doses ranging from 3-30 mg/kg.[3][5]

-

Behavioral Testing: Mechanical hyperalgesia is assessed by measuring the paw pressure threshold. A significant reversal of the reduced threshold indicates analgesic efficacy.[3]

Safety and Tolerability

This compound was well-tolerated in rodents, with no significant effects on motor function and coordination at doses up to 300 mg/kg, as assessed by the rotarod test.[3][4][5][6][9] Importantly, standard in vitro and in vivo toxicity studies revealed no significant adverse effects.[1][2][4][7][9]

This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in CNS diseases. Its high potency, selectivity, favorable pharmacokinetic profile, and proven in vivo efficacy in rodent models of pain and neuroinflammation make it a promising candidate for further preclinical and potentially clinical development.[1][2][4] This technical guide provides a summary of the key data and methodologies associated with the discovery and characterization of this compound, offering a foundation for researchers and drug development professionals interested in targeting the P2X7 receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - UCL Discovery [discovery.ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Cellular Engagements of Lu AF27139: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF27139 has emerged as a significant investigational compound, demonstrating notable efficacy in preclinical models of visceral and neuropathic pain.[1][2] This technical guide provides an in-depth exploration of the cellular targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Primary Cellular Target: The P2X7 Receptor

The principal cellular target of this compound is the P2X7 receptor (P2X7R) , an ATP-gated non-selective cation channel.[3][4] this compound acts as a potent and selective antagonist of this receptor, with demonstrated activity against the human, rat, and mouse orthologs.[3][5] The P2X7 receptor is prominently expressed on various immune cells, including microglia, macrophages, and lymphocytes, as well as on satellite glial cells in dorsal root ganglia.[1][3] In the central nervous system (CNS), P2X7R is most abundantly found on microglia.[4]

Activation of the P2X7 receptor by its endogenous ligand, adenosine triphosphate (ATP), particularly at high concentrations released during cellular stress or injury, triggers a cascade of inflammatory events.[4][6] this compound exerts its therapeutic effects by blocking this activation and thereby attenuating downstream inflammatory signaling.

Quantitative Analysis of Target Engagement

The potency of this compound as a P2X7 receptor antagonist has been quantified across different species. The following table summarizes the key binding affinity and inhibitory concentration values reported in the literature.

| Species | Parameter | Value (nM) | Reference |

| Human | IC50 | 12 | [5] |

| Ki | 54 | [5] | |

| IC50 (displacement) | 89 | [7][8] | |

| Rat | IC50 | 2.4 | [5] |

| Ki | 13 | [5] | |

| Mouse | Ki | 22 | [5] |

Mechanism of Action and Downstream Signaling

The antagonistic action of this compound on the P2X7 receptor leads to a significant reduction in neuroinflammation, a key driver of chronic pain states. The primary mechanism involves the attenuation of microglial activation.[1][3] Upon binding to the P2X7 receptor, this compound prevents the conformational changes required for ion channel opening, thus inhibiting the influx of Ca²⁺ and Na⁺ and the efflux of K⁺ that would normally occur upon ATP binding.[4][9]

This blockade has profound effects on downstream signaling pathways:

-

Inhibition of Pro-inflammatory Mediator Release: this compound has been shown to prevent the release of several key pro-inflammatory and pain-sensitizing molecules from microglia. In animal models of visceral pain, administration of this compound prevented the induced increase in spinal and brain levels of prostaglandins (PGE2, PGF2α), leukotriene B4 (LTB4), and thromboxane B2 (TXB2).[1]

-

Modulation of MicroRNA Expression: Recent studies have indicated that this compound can also regulate the expression of specific microRNAs (miRNAs) that are altered in neuropathic pain states. For instance, its administration was associated with the regulation of spinal rno-miR-93-5p levels.[10]

-

Suppression of Pro-inflammatory Cytokine Release: Although not all studies have shown an effect on cytokines like IL-1β and IL-6 in certain pain models after this compound treatment, the fundamental role of P2X7R in inflammasome activation and IL-1β processing suggests that this is a critical pathway inhibited by the antagonist.[1][10] Functional CNS target engagement has been demonstrated by the inhibition of LPS-primed, BzATP-induced IL-1β release.[3][11]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the cited literature outlines the general methodologies employed to characterize the cellular targets of this compound.

1. In Vitro Target Engagement and Potency Determination:

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound for the P2X7 receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. The ability of increasing concentrations of this compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). A recent study utilized [3H]JNJ-64413739 as the radioligand in displacement studies with this compound in human brain sections.[7]

-

Functional Assays (e.g., Calcium Flux): To determine the functional inhibitory potency (IC50), cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye. The influx of calcium upon receptor activation with an agonist (e.g., ATP or BzATP) is measured. The assay is then repeated in the presence of varying concentrations of this compound to determine the concentration that inhibits the agonist-induced calcium response by 50%.

2. In Vivo Target Engagement and Pharmacodynamic Readouts:

-

CNS Microdialysis: This technique is used to measure the concentration of this compound in the brain extracellular fluid, confirming its CNS penetrance.[3][11] It can also be used to measure the release of downstream signaling molecules, such as IL-1β, in response to a P2X7R agonist, and the subsequent blockade of this release by this compound.[3][11]

-

Animal Models of Pain:

-

Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA): CFA is injected into the paw of a rodent, inducing inflammation and mechanical hyperalgesia. The efficacy of orally administered this compound in reversing this hypersensitivity is then assessed.[1][2]

-

Visceral Pain (e.g., Trinitrobenzene Sulfonic Acid - TNBS): TNBS is administered to the colon to induce visceral hypersensitivity. The effect of this compound on the visceromotor response to colorectal distension is measured.[1]

-

Neuropathic Pain (e.g., Chronic Constriction Injury - CCI or Spared Nerve Injury - SNI): These surgical models create a nerve injury that results in chronic neuropathic pain. The ability of this compound to alleviate the resulting mechanical allodynia and thermal hyperalgesia is evaluated.[10]

-

-

Measurement of Prostanoids and other Biomarkers: Following behavioral testing in pain models, brain and spinal cord tissues are collected to quantify the levels of pro-inflammatory mediators such as PGE2, LTB4, PGF2α, and TXB2 using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[1]

The following diagram provides a generalized workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a selective and potent antagonist of the P2X7 receptor, a key player in neuroinflammation. Its mechanism of action involves the attenuation of microglial activation and the subsequent reduction in the release of pro-inflammatory mediators, including prostanoids and potentially certain cytokines, as well as the modulation of miRNA expression. The preclinical data strongly support the continued investigation of this compound as a therapeutic candidate for pain and other CNS disorders where P2X7 receptor-mediated pathology is implicated. Further research to elucidate the full spectrum of its cellular effects and to translate these findings into the clinical setting is warranted.

References

- 1. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Characterization of the Novel P2X7 Receptor Radioligand [3H]JNJ-64413739 in Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2X7 receptor-mediated release of microglial prostanoids and miRNAs correlates with reversal of neuropathic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lu-AF27139 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Lu AF27139: A P2X7 Receptor Antagonist for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a promising therapeutic target due to its critical role in neuroinflammation, a key process in the pathogenesis of neuropathic pain.[1][3] Lu AF27139 is a novel, potent, and selective P2X7 receptor antagonist with favorable pharmacokinetic properties, including central nervous system (CNS) permeability, making it a compelling candidate for the treatment of CNS diseases, including neuropathic pain.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy in models of neuropathic pain, and detailed experimental methodologies.

Core Mechanism of Action: P2X7 Receptor Antagonism

This compound exerts its therapeutic effects by blocking the P2X7 receptor. P2X7 receptors are predominantly expressed on microglia, the resident immune cells of the CNS, as well as other cell types implicated in nociceptive sensitization such as dorsal root ganglion satellite glial cells and macrophages.[3][5] In pathological states, such as nerve injury, damaged cells release adenosine triphosphate (ATP), which acts as a danger signal.[2] High concentrations of extracellular ATP activate P2X7 receptors, triggering a cascade of downstream events that contribute to neuroinflammation and pain hypersensitivity.

The activation of the P2X7R leads to:

-

Ion Flux: Opening of a non-selective cation channel, leading to Ca2+ influx and K+ efflux.[1][2]

-

NLRP3 Inflammasome Activation: A key step in the processing and release of pro-inflammatory cytokines.

-

Cytokine and Chemokine Release: Including interleukin-1β (IL-1β), tumor necrosis factor-α (TNFα), and interleukin-6 (IL-6).[6]

-

Release of Prostanoids: Such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[5][6]

-

Microglial Activation and Polarization: Shifting microglia towards a pro-inflammatory M1 phenotype.[1]

By antagonizing the P2X7 receptor, this compound is thought to attenuate these pro-inflammatory processes, thereby reducing central sensitization and alleviating neuropathic pain.[6]

Signaling Pathway of P2X7 Receptor-Mediated Neuroinflammation

The following diagram illustrates the signaling cascade initiated by P2X7 receptor activation and the point of intervention for this compound.

Caption: P2X7R signaling cascade and this compound inhibition.

Preclinical Efficacy of this compound in Pain Models

This compound has demonstrated efficacy in various preclinical models of pain, including inflammatory, visceral, and neuropathic pain.

Quantitative Data from Preclinical Studies

| Model | Species | Dose Range (p.o.) | Effect | Reference |

| CFA-induced Inflammatory Pain | Rat | 3-30 mg/kg | Dose-dependently reversed mechanical hyperalgesia. | [5][7] |

| TNBS-induced Visceral Pain | Rat | 10-100 mg/kg | Reversed colonic hypersensitivity. | [5][7] |

| Spared Nerve Injury (SNI) | Rat | Not specified | Diminished neuropathic hypersensitivity. | [3] |

| Chronic Constriction Injury (CCI) | Rat | Not specified | Less potently diminished neuropathic hypersensitivity compared to SNI. | [3] |

| Pharmacokinetic Profile | Value | Reference |

| Oral Bioavailability | High | [4] |

| Clearance | Modest (0.79 L/(h·kg)) | [4] |

| CNS Permeability | Good | [4] |

Detailed Experimental Protocols

Models of Neuropathic and Inflammatory Pain

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to nerve inflammation and injury that mimics features of human neuropathic pain.[3][8]

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a very robust and long-lasting mechanical allodynia.[3][8]

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the plantar surface of the hind paw, inducing a localized inflammatory response characterized by thermal and mechanical hyperalgesia.[5][6]

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Visceral Hypersensitivity: Intracolonic administration of TNBS induces a chronic colitis and visceral hypersensitivity, modeling inflammatory bowel disease.[5][6]

Behavioral Assays

-

Mechanical Allodynia/Hyperalgesia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold, a measure of mechanical sensitivity.

-

Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured to assess sensitivity to heat.[8]

-

Motor Coordination (Rotarod Test): To assess whether the compound has sedative or motor-impairing effects, animals are placed on a rotating rod, and the latency to fall is measured. This compound was shown to have no significant effect on motor function.[5][6]

Biomarker Analysis

-

Prostanoid Measurement: Levels of prostaglandins (PGE2, PGF2α) and other lipids (LTB4, TXB2) in the spinal cord and brain tissue are quantified using methods like LC-MS/MS to assess the neuroinflammatory response.[5][6] this compound was found to prevent the TNBS-induced increase in these pro-inflammatory lipids.[5][6]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in spinal cord tissue can be measured using techniques like ELISA or multiplex assays.[6]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for evaluating a compound like this compound in a preclinical model of neuropathic pain.

Caption: Preclinical workflow for neuropathic pain studies.

Conclusion

This compound represents a promising therapeutic agent for neuropathic pain by targeting the P2X7 receptor and mitigating neuroinflammation. Its efficacy in multiple preclinical models, coupled with a favorable pharmacokinetic profile, underscores its potential for clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other P2X7 receptor antagonists for the treatment of chronic pain conditions.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of P2X7 receptors by this compound diminishes colonic hypersensitivity and CNS prostanoid levels in a rat model of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasp-pain.org [iasp-pain.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Lu AF27139 in Rat Models of Visceral Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, a significant feature of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD), presents a considerable therapeutic challenge. The P2X7 receptor, an ATP-gated ion channel expressed on various cell types including immune cells like microglia, has emerged as a promising target for the treatment of chronic pain states. Lu AF27139, a selective and central nervous system (CNS) penetrant P2X7 receptor antagonist, has demonstrated efficacy in preclinical models of visceral pain. These application notes provide detailed protocols and data for the use of this compound in a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced visceral hypersensitivity.

Quantitative Data Summary

The following tables summarize the in vivo dosage and efficacy of this compound in a rat model of TNBS-induced visceral pain.

Table 1: this compound Dosage and Administration in Rats

| Compound | Dosing Range (p.o.) | Vehicle | Species | Model |

| This compound | 10 - 100 mg/kg | Not Specified | Rat | TNBS-induced visceral hypersensitivity |

Table 2: Efficacy of this compound on Visceral Hypersensitivity

| Treatment | Dose (p.o.) | Primary Efficacy Endpoint | Outcome |

| This compound | 10 mg/kg | Reversal of colonic hypersensitivity | Effective |

| This compound | 30 mg/kg | Reversal of colonic hypersensitivity | Effective |

| This compound | 100 mg/kg | Reversal of colonic hypersensitivity | Effective |

Experimental Protocols

TNBS-Induced Visceral Hypersensitivity Model in Rats

This protocol describes the induction of colonic hypersensitivity in rats using TNBS, a model that mimics aspects of inflammatory bowel disease and associated visceral pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (50 mg/kg)

-

Ethanol (50%)

-

Vehicle for TNBS (e.g., saline)

-

Catheter for intracolonic administration

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize rats using appropriate anesthesia.

-

Gently insert a catheter into the colon, approximately 8 cm proximal to the anus.

-

Slowly instill 0.5 mL of the TNBS solution (50 mg/kg in 50% ethanol) into the colon.

-

To ensure the distribution of the TNBS solution, hold the rat in a head-down position for a few minutes after administration.

-

House the rats individually and allow them to recover for 7 days. This period allows for the development of a stable visceral hypersensitivity.[1][2][3]

-

Sham-treated rats should receive an equal volume of the vehicle.

Assessment of Visceral Sensitivity by Colorectal Distension (CRD)

Visceral sensitivity is quantified by measuring the visceromotor response (VMR) to colorectal distension. The CRD threshold is the pressure at which a behavioral response to the distension is observed.

Materials:

-

Inflatable balloon catheter

-

Pressure transducer and pump system

-

Restraining device for rats

Procedure:

-

Seven days post-TNBS or sham treatment, acclimate the rats to the restraining devices.

-

Gently insert the inflatable balloon catheter into the distal colon.

-

Administer this compound (10, 30, or 100 mg/kg, p.o.) or vehicle.

-

After a predetermined pretreatment time (e.g., 60, 80, 100, and 120 minutes post-dose), begin the CRD procedure.[3]

-

Inflate the balloon to various pressures in ascending order (e.g., 0-60 mmHg).

-

Record the pressure at which a clear abdominal muscle contraction and/or lifting of the abdomen is observed. This is the colorectal distension threshold.

-

A reversal of TNBS-induced reduction in the distension threshold by this compound indicates analgesic efficacy.[1][2]

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the in vivo assessment of this compound in the rat model of TNBS-induced visceral pain.

Caption: Experimental workflow for TNBS-induced visceral pain in rats.

Proposed Signaling Pathway of this compound

This compound is a P2X7 receptor antagonist. In states of visceral hypersensitivity, elevated extracellular ATP in the CNS can activate P2X7 receptors on microglia. This activation triggers a downstream signaling cascade leading to the production and release of pro-inflammatory mediators, which contribute to central sensitization and pain. This compound blocks the initial step in this pathway.

Caption: Proposed signaling pathway of this compound in visceral pain.

Safety and Tolerability

In preclinical studies, this compound was well-tolerated in rats. Doses up to 300 mg/kg did not produce any significant effects on motor function and coordination as assessed by the rotarod test.[1][2][4]

Conclusion

This compound demonstrates significant efficacy in a rat model of TNBS-induced visceral pain, suggesting that antagonism of the P2X7 receptor is a viable strategy for the treatment of visceral hypersensitivity. The provided protocols offer a framework for the in vivo evaluation of this compound and similar compounds. The proposed mechanism of action involves the attenuation of microglial activation and the subsequent reduction of pro-inflammatory mediators in the central nervous system.

References

- 1. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X7 receptor-mediated release of microglial prostanoids and miRNAs correlates with reversal of neuropathic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X7 Receptors in Neurological and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]

Application Notes and Protocols for IL-1β Release Assay in THP-1 Cells Using a Novel NLRP3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research. This document provides a detailed protocol for assessing the efficacy of a novel NLRP3 inhibitor, exemplified by Lu AF27139, in a human monocytic cell line (THP-1). The protocol outlines the steps for cell culture, differentiation, priming, and activation of the NLRP3 inflammasome, followed by the quantification of interleukin-1β (IL-1β) release.

Introduction

The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response.[1][2][3] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][4][5] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[3][4] Signal 1 is often initiated by microbial components like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β.[4] Signal 2 can be triggered by a variety of stimuli, including ATP, which induces potassium efflux and the assembly of the NLRP3 inflammasome.[3]

THP-1, a human monocytic leukemia cell line, is a widely used model for studying monocyte and macrophage biology, including the inflammatory response.[6][7] Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells become macrophage-like and are capable of a robust inflammatory response, including the secretion of IL-1β upon NLRP3 inflammasome activation.[7][8] This makes them an ideal system for screening and characterizing novel NLRP3 inhibitors.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative site of action for a direct NLRP3 inhibitor.

References

- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparing Lu AF27139 for In Vivo Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Lu AF27139, a potent and selective P2X7 receptor antagonist, for in vivo administration. The information is intended to guide researchers in formulating this compound for preclinical studies.

Introduction

This compound is a novel, CNS-penetrant P2X7 receptor antagonist with demonstrated efficacy in rodent models of pain and inflammation.[1][2][3] Proper formulation is critical to ensure accurate and reproducible results in in vivo experiments. This document outlines the established method for oral administration and provides guidance on developing formulations for other routes, such as intravenous (IV) and intraperitoneal (IP), based on common practices for compounds with low aqueous solubility.

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo administration of this compound based on published studies.

| Parameter | Value | Species | Route of Administration | Reference |

| Formulation | 20% w/v hydroxypropyl-β-cyclodextrin in water for injection | Rat | Oral (p.o.) | [2] |

| Dosing Range | 3 - 30 mg/kg | Rat | Oral (p.o.) | [2] |

| 10 - 100 mg/kg | Rat | Oral (p.o.) | [2] | |

| 30 - 300 mg/kg (for safety studies) | Rat | Oral (p.o.) | [2] | |

| Dosing Volume | 5 - 10 mL/kg | Rat | Oral (p.o.) | [2] |

| Pharmacokinetics (Rat) | ||||

| Oral Bioavailability | High | Rat | Oral (p.o.) | [1][2] |

| Clearance | 0.79 L/(h·kg) | Rat | Not specified | [1][2] |

| CNS Permeability | Good | Rat | Not specified | [1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in rodents, based on published literature.[2]

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Water for Injection (WFI)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Analytical balance

-

pH meter (optional)

Procedure:

-

Prepare the Vehicle:

-

Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in WFI. For example, to prepare 10 mL of vehicle, weigh 2 g of HP-β-CD.

-

Add the HP-β-CD to the WFI in a sterile vial.

-

Stir the mixture using a magnetic stirrer until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid dissolution.

-

-

Prepare the Dosing Solution:

-

Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh 100 mg of this compound for a final volume of 10 mL.

-

Add the weighed this compound powder to the 20% HP-β-CD vehicle.

-

Stir the mixture vigorously until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles. Sonication may be used to aid dissolution if necessary.

-

If required, adjust the pH of the final solution to a physiologically acceptable range (typically pH 4-8 for oral administration) using small amounts of dilute acid or base.[4]

-

-

Storage and Administration:

-

Store the prepared dosing solution at 4°C, protected from light. The stability of the solution under these conditions should be determined for long-term studies.

-

Before administration, allow the solution to come to room temperature and vortex briefly.

-

Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.

-

Protocol 2: Considerations for Intravenous and Intraperitoneal Formulations

Specific formulations for IV or IP administration of this compound are not detailed in the available literature. However, given its use in a cyclodextrin-based oral formulation, it is likely that this compound has low aqueous solubility. Therefore, developing IV or IP formulations will require strategies to enhance its solubility and ensure safety upon injection.

General Strategies for Poorly Soluble Compounds: [4][5][6][7][8]

-

Co-solvents: Utilize a mixture of a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol 300/400) and water. The percentage of the organic co-solvent should be kept to a minimum to avoid toxicity.

-

pH Adjustment: If this compound is a weak acid or base, its solubility can be increased by adjusting the pH of the formulation to ionize the compound. The pH of IV formulations should ideally be within the range of 3-9.[4]

-

Surfactants: Employ non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that can encapsulate the drug. Careful selection and concentration of surfactants are necessary to avoid hemolysis and other adverse effects.

-

Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[9] This often requires specialized equipment.

Recommended Workflow for Developing an IV/IP Formulation:

-

Determine Physicochemical Properties:

-

Measure the aqueous solubility of this compound at different pH values.

-

Determine the pKa and logP of the compound.

-

-

Screen Solubilizing Excipients:

-

Test the solubility of this compound in various pharmaceutically acceptable co-solvents, surfactant solutions, and cyclodextrins.

-

-

Develop Prototype Formulations:

-

Based on the screening results, prepare several prototype formulations.

-

Assess the physical and chemical stability of these formulations.

-

-

In Vitro Safety Assessment:

-

Evaluate the potential for precipitation upon dilution in physiological fluids (e.g., plasma).

-

For IV formulations, assess the hemolytic potential.

-

-

Pilot In Vivo Studies:

-

Administer the most promising formulations to a small group of animals to assess for any acute toxicity or adverse reactions at the injection site.

-

Conduct pharmacokinetic studies to determine the exposure profile of the new formulation.

-

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of the P2X7 receptor, which is the target of this compound. Activation of P2X7R by extracellular ATP leads to ion flux and the activation of downstream inflammatory and cell death pathways.[10][11][12][13][14]

Caption: Simplified P2X7 receptor signaling pathway.

Experimental Workflow for Oral Formulation Preparation

The diagram below outlines the key steps in the preparation of this compound for oral administration.

Caption: Workflow for preparing this compound oral dosing solution.

References

- 1. Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unife.it [iris.unife.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Lu AF27139 Vehicle with Hydroxypropyl-β-Cyclodextrin